S1p receptor agonist 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid, also known as lysosphingolipid . It is also referred to as a bioactive lipid mediator . S1P is formed from ceramide, which is composed of a sphingosine and a fatty acid . S1P can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase .

Synthesis Analysis

Serinolamide A, a natural product of the sea, was synthesized and performed S1P 1 receptor internalization assay to evaluate functionally antagonistic S1P 1 receptor agonist activity . New derivatives were synthesized by introducing the phenyl ring moiety of fingolimod . Among them, compounds 19 and 21 had superior S1P 1 agonistic effects to serinolamide .

Molecular Structure Analysis

The molecular structure of S1P receptor agonist 1 has been studied using cryo-EM structures . The structures of Gi-coupled human S1PR1 complexes bound to endogenous agonist d18:1 S1P, benchmark lipid-like S1P mimic phosphorylated Fingolimod ((S)-FTY720-P), or non-lipid-like therapeutic molecule CBP-307 in two binding modes were reported .

Physical And Chemical Properties Analysis

S1P contains a hydrophilic head group and a hydrophobic tail, which renders itself water incompatible .

Aplicaciones Científicas De Investigación

Autoimmune Disorders

S1P and S1P receptors (S1PR) are bioactive lipid molecules that play an important role in the immune system . They have been well characterized in immune trafficking and activation in both innate and adaptive immune systems . The use of S1PR1 modulators in preclinical studies of systemic lupus erythematosus, rheumatoid arthritis, and systemic sclerosis has shown promise in attenuating inflammatory injury and end organ damage .

Multiple Sclerosis (MS)

S1P functions and their involvement in immune diseases, including multiple sclerosis (MS), have been greatly advanced . Modulation on S1P is an interesting target for the treatment of various autoimmune disorders . Improved understanding of the mechanism of action of fingolimod has allowed the development of the more selective second-generation S1PR modulators .

Ulcerative Colitis (UC)

Icanbelimod has been evaluated as induction and maintenance therapy for moderately to severely active ulcerative colitis (UC) . It has the potential to improve care outcomes for patients with UC by providing improved safety, efficacy, and ease of administration compared with currently available therapies .

Crohn’s Disease (CD)

A Phase 2 trial to evaluate icanbelimod in CD was initiated but was terminated due to enrollment challenges during the COVID-19 pandemic . There is significant need for orally available therapies that can safely and effectively address unmet need for patients with Crohn’s disease, especially those with severe disease .

Inflammatory Bowel Diseases (IBD)

S1P receptor (S1PR)1/5 modulators have been tested successfully in clinical development programs in ulcerative colitis (UC), leading to their FDA approval . They are believed to act through lymphocyte redistribution in peripheral lymphoid tissue and reduced numbers of circulating lymphocytes .

Cancer Research

S1P is a key molecule with a variety of bioactive activities, including involvement in cancer cell proliferation, invasion, and metastasis . S1P also contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system .

Mecanismo De Acción

Target of Action

Icanbelimod, also known as S1p receptor agonist 1, primarily targets the Sphingosine 1-phosphate receptor 1 (S1PR1) . S1PR1 is a G protein-coupled receptor that mediates a broad range of biological functions, including lymphocyte trafficking, brain and cardiac development, vascular permeability, and vascular and bronchial tone .

Mode of Action

Icanbelimod interacts with S1PR1, inducing its internalization . This interaction results in the trapping of T cells inside the lymph nodes, preventing them from migrating to sites of inflammation . The compound’s EC50 for inducing S1P1 internalization is 9.83 nM .

Biochemical Pathways

The primary biochemical pathway affected by Icanbelimod is the S1P signaling pathway . This pathway regulates lymphocyte trafficking, brain and cardiac development, vascular permeability, and vascular and bronchial tone . The modulation of this pathway by Icanbelimod leads to a reduction in circulating lymphocytes, which presumably limits inflammatory cell migration into the central nervous system .

Pharmacokinetics

Icanbelimod is orally active . Its exposure increases rapidly and dose-dependently with single and multiple dosing, with a Tmax of 4-7 hours . The compound’s effects on lymphocyte counts are also dose-dependent, with counts decreasing rapidly after both single and multiple doses and recovering quickly, 7 days after dosing .

Result of Action

The primary molecular and cellular effect of Icanbelimod’s action is a reduction in circulating lymphocytes . This is achieved by causing T cells to internalize S1P1, trapping them inside the lymph nodes and preventing them from migrating to sites of inflammation .

Action Environment

Environmental factors such as diet can influence the action of Icanbelimod. For instance, a high-fat breakfast, compared to fasting, does not affect the maximal decrease in lymphocyte counts, but tends to result in lower lymphocyte counts across most timepoints up to 72 hours after a single 0.5 mg dose .

Safety and Hazards

Direcciones Futuras

S1P modulators represent a novel and promising therapeutic strategy for immune-mediated diseases . New S1PR modulators are under clinical development for multiple sclerosis (MS), and their uses are being evaluated to treat other immune-mediated diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis .

Propiedades

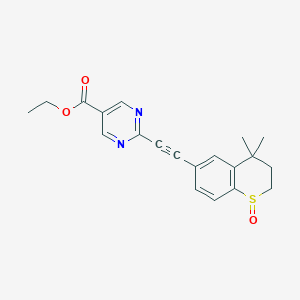

IUPAC Name |

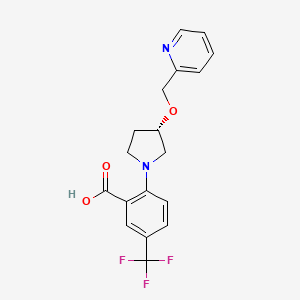

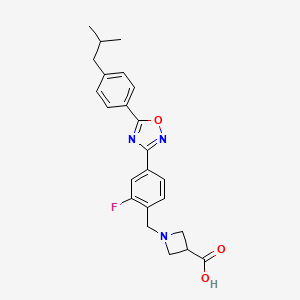

1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIFMTGYWXNIRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1514888-56-2 |

Source

|

| Record name | Icanbelimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icanbelimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of Icanbelimod in treating ulcerative colitis?

A1: While the provided abstract [] does not delve into the specific mechanism of action of Icanbelimod, it does state that it is an S1P receptor agonist. Generally, S1P receptor agonists like Icanbelimod function by binding to and activating Sphingosine-1-phosphate (S1P) receptors. These receptors are found on lymphocytes (a type of white blood cell) and play a role in lymphocyte trafficking. By activating S1P receptors, Icanbelimod is thought to sequester lymphocytes in lymphoid tissues, preventing them from reaching the gut and thereby reducing inflammation associated with ulcerative colitis.

Q2: What were the key findings of the Phase 2 clinical trial on Icanbelimod for ulcerative colitis?

A2: The provided abstract [] only mentions that the research paper discusses the efficacy and safety of Icanbelimod in adults with moderate to severe ulcerative colitis in the context of a Phase 2, randomized, double-blind, placebo-controlled trial. The specific findings like efficacy results, safety data, and statistical significance are not detailed in the abstract. To gain a comprehensive understanding of the trial results, it would be necessary to review the full publication.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

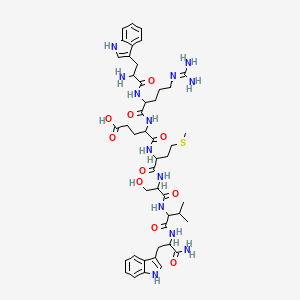

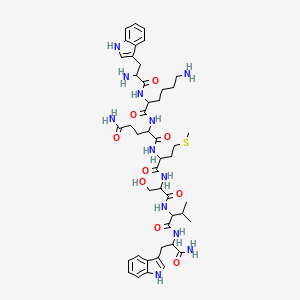

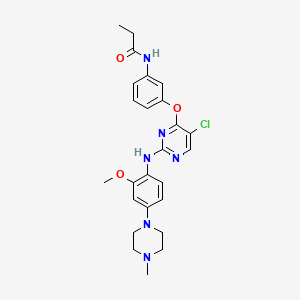

![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)

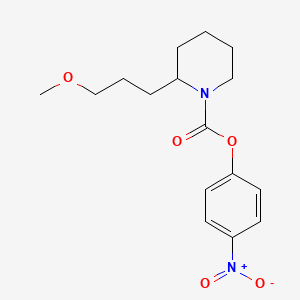

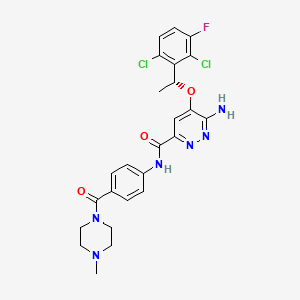

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)